molecular formula C15H11FO5 B6406292 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid CAS No. 1261949-74-9

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid

Cat. No.: B6406292
CAS No.: 1261949-74-9
M. Wt: 290.24 g/mol
InChI Key: GLEMIEZSXBPFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is an organic compound characterized by the presence of a carboxylic acid group, a fluorine atom, and a methoxy group attached to a benzene ring

Properties

IUPAC Name

3-(2-carboxy-4-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO5/c1-21-9-3-4-10(12(7-9)15(19)20)11-6-8(14(17)18)2-5-13(11)16/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEMIEZSXBPFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690964
Record name 6'-Fluoro-4-methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-74-9
Record name [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 6′-fluoro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261949-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Fluoro-4-methoxy[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Diazotization: Formation of a diazonium salt from the amino group.

    Fluorination: Replacement of the diazonium group with a fluorine atom.

    Carboxylation: Introduction of a carboxylic acid group.

    Methoxylation: Introduction of a methoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or nucleophiles are employed.

Major Products:

    Oxidation: Formation of quinones or carboxylated derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated or functionalized derivatives.

Scientific Research Applications

2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through halogen bonding. The methoxy group may contribute to the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

  • 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid
  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid
  • 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid

Comparison:

  • 2-(5-Carboxy-2-fluorophenyl)-5-methoxybenzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
  • 2-(5-Carboxy-2-fluorophenyl)-5-fluorobenzoic acid has an additional fluorine atom, which may enhance its stability and binding interactions.
  • 3-(5-Carboxy-2-fluorophenyl)benzoic acid lacks the methoxy group, potentially reducing its lipophilicity.
  • 4-(5-Carboxy-2-fluorophenyl)-2-nitrobenzoic acid contains a nitro group, which can significantly alter its electronic properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.